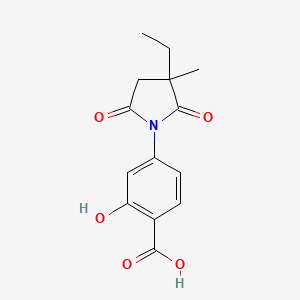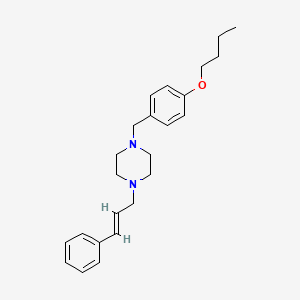![molecular formula C14H19BrN2O2 B5381930 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5381930.png)
1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepane, also known as brompheniramine, is a compound that belongs to the class of antihistamines. It is commonly used as a medication to treat allergic reactions, such as hay fever, hives, and itching. In addition to its clinical applications, brompheniramine has also gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
Brompheniramine exerts its pharmacological effects by blocking the action of histamine, a chemical mediator that is released during allergic reactions. By binding to histamine receptors, 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine can prevent the symptoms of allergies, such as itching, sneezing, and runny nose. In addition to its antihistaminic activity, 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine also has anticholinergic properties, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Brompheniramine can affect various biochemical and physiological processes in the body. For example, it can alter the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Brompheniramine can also affect the cardiovascular system by causing changes in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Brompheniramine has several advantages as a research tool, including its well-established pharmacological properties, low toxicity, and availability. However, there are also some limitations to its use, such as its potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several areas of future research that could benefit from further investigation into the properties of 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine. For example, studies could explore its potential as a therapeutic agent in other diseases beyond cancer, such as autoimmune disorders or neurological conditions. Additionally, research could focus on developing more specific and potent analogs of 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine to enhance its therapeutic efficacy and reduce its potential for off-target effects.
Synthesemethoden
Brompheniramine can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The resulting compound is then reacted with 4-methyl-1,4-diazepane in the presence of a base catalyst to produce 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine.
Wissenschaftliche Forschungsanwendungen
Brompheniramine has been extensively studied for its potential therapeutic properties in various diseases and conditions. One of the key areas of research is its role in the treatment of cancer. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-methyl-1,4-diazepaneine can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be mediated through the modulation of various signaling pathways involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-16-7-2-8-17(10-9-16)14(18)11-19-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGMWWRNGVTJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![3-(3-fluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381858.png)
![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5381895.png)
![5-methyl-N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5381916.png)
![6-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381924.png)
![5-[6-(methoxymethyl)pyrimidin-4-yl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381936.png)
![(3aS*,6aR*)-5-(2-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5381941.png)
![5-[(2-iodophenyl)amino]-5-oxopentanoic acid](/img/structure/B5381946.png)
![6-[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5381953.png)

![2-{[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5381969.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5381976.png)